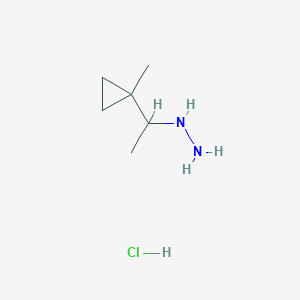
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a hydrazine derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). This inhibition leads to an increase in the levels of neurotransmitters such as dopamine and acetylcholine, which can have a range of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells. In neurotransmitter function research, this compound has been shown to increase the levels of dopamine and acetylcholine, which can have a range of effects on the body, including improved cognitive function and mood regulation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to investigate the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Care must be taken to ensure that the compound is handled safely and that the appropriate precautions are taken to minimize the risk of exposure.
Future Directions
There are several future directions for research on 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is the investigation of the compound's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion
In conclusion, this compound is a valuable tool for investigating various biological processes. This compound has been extensively studied for its potential use in scientific research, and its synthesis method has been optimized to produce high yields of pure compound suitable for research. While there are limitations to using this compound, its potential applications in areas such as cancer research and neurological disorders make it an important area for future research.
Synthesis Methods
The synthesis of 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride involves the reaction of 1-Methylcyclopropylcarboxylic acid with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.
Scientific Research Applications
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the areas where this compound has been studied include cancer research, neurotransmitter function, and enzyme inhibition.
Properties
IUPAC Name |
1-(1-methylcyclopropyl)ethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-5(8-7)6(2)3-4-6;/h5,8H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWSQWRKTVTVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
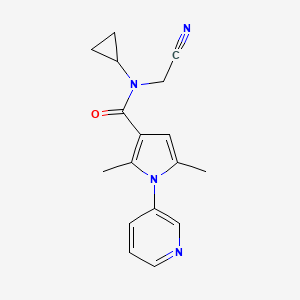



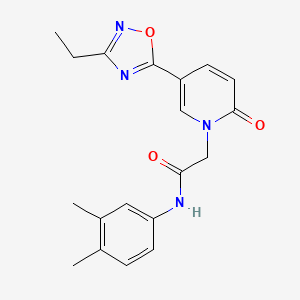
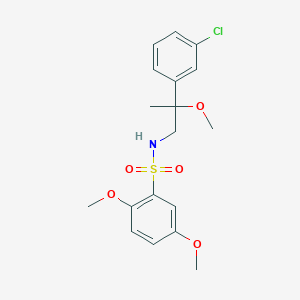
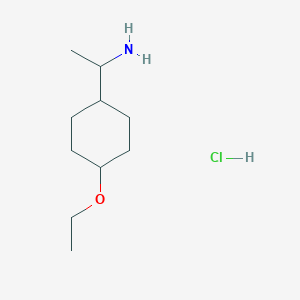
![4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2643579.png)
![3-(4-Fluorophenyl)-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2643581.png)

![4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate](/img/structure/B2643583.png)

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2643585.png)
![2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid](/img/structure/B2643586.png)
